N-carbamoyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
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Overview
Description
“N-carbamoyl-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” is a cell-permeable tetrahydroquinoxalinyl-thiophenecarboxylate compound . It’s known to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner and enhances the stability of premature termination codon (PTC) mutated p53 mRNA in N417 and HDQP-1 cells .
Molecular Structure Analysis
The molecular formula of this compound is C13H16N4O3 . Its average mass is 276.291 Da and its monoisotopic mass is 276.122253 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C13H16N4O3), average mass (276.291 Da), and monoisotopic mass (276.122253 Da) .Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds synthesized by reacting ethyl 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetate with various primary amines demonstrated promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains. Analogous compounds, including those with benzylamine and sulfonamide substitutions, showed comparable activity to known antibiotics such as ciprofloxacin. Furthermore, certain derivatives exhibited significant antifungal activity, underscoring the potential of these compounds in developing new antimicrobial agents (Ahmed et al., 2018).
Anticancer Applications
Derivatives of N-carbamoyl quinoxalinyl acetamide have been explored for their anticancer effects, with some compounds displaying inhibitory activity against cancer cell lines. The study involving these derivatives highlighted their potential as cytotoxic agents, particularly through the inhibition of the EGFR enzymatic activity, a key target in cancer therapy (Ahmed et al., 2018).
Antimalarial Activities
New derivatives synthesized for antimalarial applications demonstrated high potency against Plasmodium species, indicating the potential for these compounds to be developed into effective antimalarial drugs. Notably, certain acetamide and imide derivatives showed significant curative effects in animal models, pointing to the structural versatility of these compounds in addressing various parasitic infections (Guan et al., 2005).
Environmental Applications
Some N-carbamoyl derivatives are utilized as fluorescent probes for sensitive detection of carbonyl compounds in environmental samples, such as water. This application is particularly important for monitoring environmental pollutants and ensuring water quality, highlighting the versatility of N-carbamoyl compounds beyond biomedical applications (Houdier et al., 2000).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-carbamoyl-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-6-3-8-9(4-7(6)2)16-12(19)10(15-8)5-11(18)17-13(14)20/h3-4,10,15H,5H2,1-2H3,(H,16,19)(H3,14,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHPXIDZYDCXJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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